4-羟基格列本脲

描述

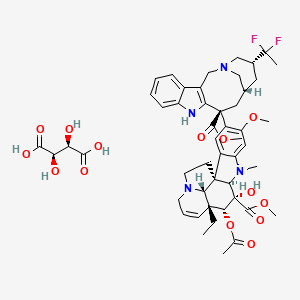

4-Hydroxyglibenclamide, also known as HGB1, is a chemical compound that belongs to the sulfonylurea class of drugs. It is a derivative of glibenclamide, which is a widely used anti-diabetic drug. HGB1 has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents.

科学研究应用

Diabetes Mellitus Type 2 Treatment

Glibenclamide, the parent compound of 4-Hydroxyglibenclamide, is primarily used in the treatment of diabetes mellitus type 2. It promotes the release of insulin by blocking pancreatic K ATP channels .

Neuroprotective Drug Research

Recent studies have explored glibenclamide’s potential as a neuroprotective drug, particularly in the context of stroke. This new area of research assesses the benefits and safety of sulfonylureas like glibenclamide in neuroprotection .

Hypoglycemic Activity Studies

Research has been conducted to assess the hypoglycemic effect and insulin-releasing effect of glibenclamide metabolites, including 4-Hydroxyglibenclamide, in humans .

Pharmacokinetics in Diabetic Patients

Studies have analyzed the pharmacokinetics of glibenclamide and its active metabolites, such as 4-Hydroxyglibenclamide, especially in diabetic patients with impaired renal function .

作用机制

Target of Action

4-Hydroxyglibenclamide, also known as rac trans-4-Hydroxy Glyburide, primarily targets the ATP-sensitive potassium channels (K ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells .

Mode of Action

The compound works by binding to and inhibiting the ATP-sensitive potassium channels (K ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels .

Biochemical Pathways

The inhibition of the ATP-sensitive K+ channels leads to depolarization of the cells and insulin secretion . The same mechanism also influences the extrapancreatic action of the drug at the liver, skeletal muscle, heart muscle, and smooth muscle sites .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxyglibenclamide and its parent compound, glibenclamide, have been studied. Glibenclamide has a terminal elimination half-life of 15 hours, and its main metabolites, including 4-Hydroxyglibenclamide, have a hypoglycemic effect . The metabolites are primarily eliminated by the kidneys .

Result of Action

The molecular and cellular effects of 4-Hydroxyglibenclamide’s action include the inhibition of the ATP-sensitive K+ channels, which leads to depolarization of the cells and insulin secretion . This results in improved glucose control by acting both on insulin secretion and on insulin action .

Action Environment

Factors such as climate, level of pollution, and socio-economic conditions can potentially influence the compound’s action

属性

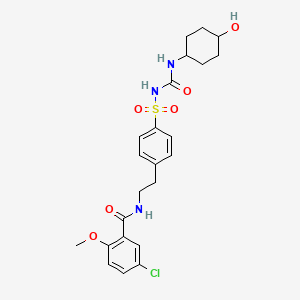

IUPAC Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWSGCQEWOOQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177737, DTXSID601308718 | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23155-04-6, 23155-00-2 | |

| Record name | 4′-Hydroxyglibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxyglyburide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of 4-Hydroxyglibenclamide in relation to Glibenclamide metabolism?

A1: 4-Hydroxyglibenclamide is a major metabolite of the oral antidiabetic drug Glibenclamide. The research paper investigates whether the formation of this metabolite is influenced by genetic variations in drug metabolism pathways. The study found that approximately 27% of an administered dose of Glibenclamide is excreted in urine as 4-Hydroxyglibenclamide. [] This suggests that 4-Hydroxyglibenclamide represents a significant pathway for Glibenclamide elimination from the body.

Q2: Does the study indicate if the formation of 4-Hydroxyglibenclamide is affected by debrisoquine or mephenytoin metabolism phenotypes?

A2: No, the study found no significant differences in the urinary excretion of 4-Hydroxyglibenclamide between individuals classified as poor or extensive metabolizers of debrisoquine or mephenytoin. [] This suggests that the specific enzymes responsible for metabolizing debrisoquine and mephenytoin are not primarily involved in the formation of 4-Hydroxyglibenclamide from Glibenclamide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)